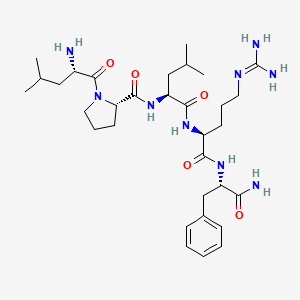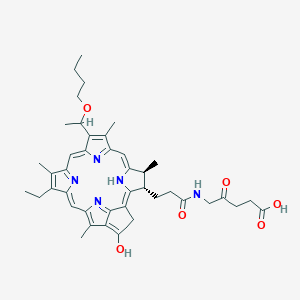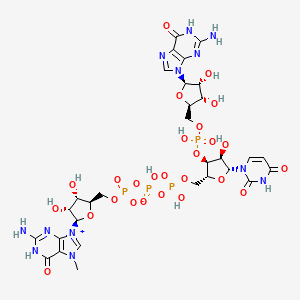
Irak4-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irak4-IN-10 is a small molecule inhibitor targeting the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses . Inhibition of IRAK4 has been shown to have therapeutic potential in various inflammatory and autoimmune diseases, as well as certain cancers .
Méthodes De Préparation
The synthesis of Irak4-IN-10 involves several key steps. The starting material, methyl cyanoacetate, undergoes a reaction with triethyl orthoformate to form an intermediate. This intermediate is then cyclized with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine-3-carboxylate methyl ester. Subsequent reactions with various reagents, including thionyl chloride and acyl chlorides, lead to the formation of the final compound . Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Irak4-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative with altered biological activity.
Applications De Recherche Scientifique
Irak4-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling pathways mediated by IRAK4 and its role in immune responses.
Industry: Utilized in the development of new drugs targeting IRAK4 for various medical conditions.
Mécanisme D'action
Irak4-IN-10 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). As a result, the production of pro-inflammatory cytokines and other immune responses are suppressed . The molecular targets and pathways involved include the TLR and IL-1R signaling pathways, which are critical for innate immune responses .
Comparaison Avec Des Composés Similaires
Irak4-IN-10 is unique compared to other IRAK4 inhibitors due to its specific chemical structure and high potency. Similar compounds include:
BAY1834845 (Zabedosertib): Another potent IRAK4 inhibitor with a different chemical structure.
BAY1830839: A clinical candidate with similar inhibitory effects on IRAK4.
These compounds share the common goal of inhibiting IRAK4 but differ in their chemical structures and specific biological activities.
Propriétés
Formule moléculaire |
C22H24N8 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3-(1-piperidin-4-yltriazol-4-yl)-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile |
InChI |
InChI=1S/C22H24N8/c1-13(2)26-21-17(19-12-30(29-28-19)15-5-7-24-8-6-15)11-25-20-16-4-3-14(10-23)9-18(16)27-22(20)21/h3-4,9,11-13,15,24,27H,5-8H2,1-2H3,(H,25,26) |
Clé InChI |
SMMCMYVAAGAINB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C2C(=NC=C1C3=CN(N=N3)C4CCNCC4)C5=C(N2)C=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


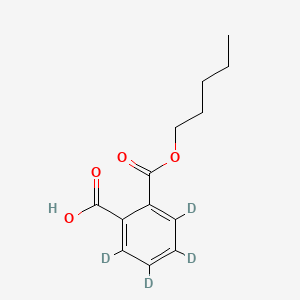

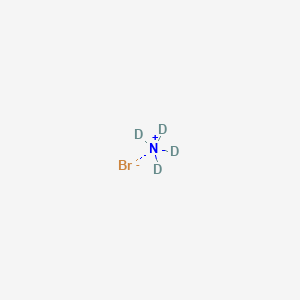
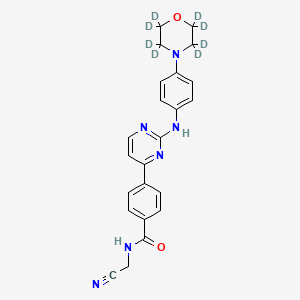

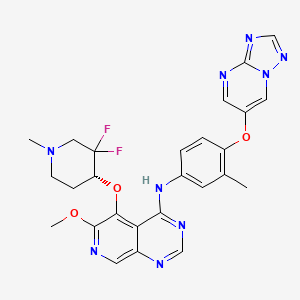

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)


